1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione is a complex organic compound characterized by its unique structure, which includes two 5-methylfuran groups attached to an undecane backbone with three ketone functionalities at positions 3, 6, and 9
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione typically involves the coupling of furfuryl alcohol derivatives. One method involves the catalyst-free synthesis from biomass-based furfuryl alcohols in the presence of water and air. This method is environmentally friendly and offers a high yield of bis(5-methylfuran-2-yl)methane derivatives .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar catalyst-free methods, ensuring a green and cost-effective approach. The use of biomass resources as starting materials makes this method sustainable and economically viable .
Chemical Reactions Analysis
Types of Reactions
1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the furan rings.
Scientific Research Applications
1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of biodiesel and other biofuels.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione involves its interaction with various molecular targets. The compound’s furan rings and ketone groups allow it to participate in multiple chemical pathways, including free radical decarboxylation and nucleophilic addition reactions . These interactions can lead to the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-(Butane-1,1-diyl)bis(2-methylfuran)
- 5,5’-(Furan-2-ylmethylene)bis(2-methylfuran)
- 5,5’-(Cyclohexane-1,1-diyl)bis(2-methylfuran)
- 5,5-Bis(5-methylfuran-2-yl)pentan-2-one
- Tris(5-methylfuran-2-yl)methane
Uniqueness
1,11-Bis(5-methylfuran-2-yl)undecane-3,6,9-trione is unique due to its undecane backbone with three ketone functionalities, which provides it with distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
62619-59-4 |
---|---|
Molecular Formula |
C21H26O5 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1,11-bis(5-methylfuran-2-yl)undecane-3,6,9-trione |
InChI |
InChI=1S/C21H26O5/c1-15-3-11-20(25-15)13-9-18(23)7-5-17(22)6-8-19(24)10-14-21-12-4-16(2)26-21/h3-4,11-12H,5-10,13-14H2,1-2H3 |
InChI Key |
YFMIQLVZQGXKBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)CCC(=O)CCC(=O)CCC2=CC=C(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.